![molecular formula C10H13F6N3O4 B2813774 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid CAS No. 2649072-05-7](/img/structure/B2813774.png)
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid
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Overview
Description
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, biochemistry, and materials science.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The azetidine ring is a versatile pharmacophore found in many natural and synthetic compounds. Researchers have explored its potential as a scaffold for drug design due to its diverse biological activities . The trifluoroacetic acid moiety in this compound can enhance solubility and bioavailability, making it an interesting candidate for drug development. Possible applications include antiviral, antibacterial, or anticancer agents.
Mechanism of Action
Target of Action
Azetidine derivatives have been known to exhibit a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives can interact with their targets in a variety of ways, depending on the specific structure of the derivative .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of various peptides , suggesting that they may play a role in protein synthesis and related pathways.
Pharmacokinetics
The synthesis of azetidine derivatives has been described , which could potentially impact their bioavailability.
Result of Action
Azetidine derivatives have been shown to exhibit a variety of biological activities .
properties
IUPAC Name |
2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2C2HF3O2/c1-2-9-6(8-1)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4H2,(H,8,9);2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNBMEIVSVQDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid |
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